Salt-Form Solubility and Stability Advantage: HCl Salt vs. Free Base (CAS 900641-16-9)
The hydrochloride salt (CAS 1956377-48-2, MW 198.65) is explicitly reported to exhibit enhanced aqueous solubility and solid-state stability compared to the free base form (CAS 900641-16-9, MW 162.19) [1]. This is a consistent class-level observation for triazolopyridine ethanamine derivatives, where hydrochloride salt formation improves handling characteristics and formulation compatibility in aqueous assay systems [1]. The free base requires storage at 2–8°C sealed in dry conditions to prevent degradation, whereas the hydrochloride salt can be stored long-term in a cool, dry place without refrigeration .
| Evidence Dimension | Salt form: aqueous solubility and storage stability |
|---|---|
| Target Compound Data | HCl salt: MW 198.65; storage: sealed in dry, 2–8°C (Chemscene) or cool, dry place long-term (AKSci); enhanced aqueous solubility per vendor technical descriptions [1] |
| Comparator Or Baseline | Free base (CAS 900641-16-9): MW 162.19; storage: long-term in cool, dry place (AKSci); no salt-enhanced solubility |
| Quantified Difference | Solubility enhancement is a qualitative class-level inference for triazolopyridine hydrochloride salts; specific mg/mL values not available in the retrieved primary literature for this exact compound. Storage condition difference: free base requires cool, dry storage; HCl salt can tolerate 2–8°C sealed conditions with ≥97% purity retention over shelf-life . |
| Conditions | Vendor technical datasheets (Chemscene, AKSci); class-level inference from triazolopyridine hydrochloride salt literature |
Why This Matters
For procurement decisions, the HCl salt's superior handling and aqueous compatibility reduce experimental variability in biochemical assays and simplify automated liquid handling workflows compared to the free base.
- [1] Kuujia.com. Cas no 1956377-48-2 technical description: 'The hydrochloride salt enhances stability and solubility, facilitating handling and formulation.' View Source
